3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl-

説明

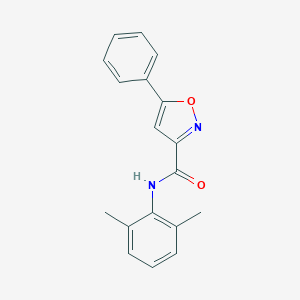

3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- is a chemical compound that belongs to the isoxazolecarboxamide family This compound is characterized by the presence of an isoxazole ring, a carboxamide group, and phenyl and dimethylphenyl substituents

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds and hydroxylamine derivatives.

Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the isoxazole intermediate with an amine, such as 2,6-dimethylaniline, under suitable conditions.

Phenyl Substitution: The phenyl group is introduced through a substitution reaction, often involving the use of phenyl halides and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Core Reactivity of the Isoxazole Ring

The isoxazole ring (C₃H₃NO) drives reactivity through its conjugated π-system and electronegative oxygen/nitrogen atoms. Key properties include:

The phenyl group at position 5 enhances ring stability but reduces electrophilic substitution rates compared to unsubstituted isoxazoles .

Carboxamide Group Reactivity

The –CONH– group at position 3 participates in hydrolysis and substitution:

Hydrolysis

-

Acidic Conditions : Reflux with HCl/H₂O yields 3-carboxylic acid and 2,6-dimethylaniline.

-

Basic Conditions : NaOH/EtOH produces sodium carboxylate and amine byproducts.

Nucleophilic Acyl Substitution

-

Reaction with amines (e.g., RNH₂) forms new amides, replacing the 2,6-dimethylphenyl group.

Aromatic Substitution on the Phenyl Ring

The electron-rich phenyl group at position 5 undergoes:

N-(2,6-Dimethylphenyl) Group

The dimethyl-substituted aniline moiety resists electrophilic attack due to steric hindrance but can undergo:

-

Oxidation : KMnO₄/H⁺ converts methyl groups to carboxylic acids .

-

N-Alkylation : Reaction with alkyl halides forms quaternary ammonium salts.

Cycloaddition and Ring-Opening Reactions

The isoxazole’s 1,3-dipolar character enables:

| Reaction | Reagent | Product |

|---|---|---|

| Diels-Alder | Maleic anhydride | Fused bicyclic adducts |

| Photochemical Ring-Opening | UV light (λ = 254 nm) | Aziridine intermediates |

Biological Activity and Derived Reactions

While not directly a chemical reaction, metabolic pathways include:

-

Hepatic Oxidation : Cytochrome P450 enzymes hydroxylate the phenyl ring, forming catechol derivatives.

-

Glucuronidation : Phase II metabolism adds glucuronic acid to the carboxamide group.

Stability and Degradation

科学的研究の応用

Chemistry

3-Isoxazolecarboxamide serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in the development of more complex molecules. The compound can undergo:

- Oxidation to form oxides or hydroxyl derivatives.

- Reduction to generate amine derivatives.

- Substitution reactions , which include nucleophilic and electrophilic substitutions at the phenyl positions.

Biology

Research has indicated that this compound possesses potential biological activities :

- Antimicrobial Properties: Studies have shown efficacy against various bacterial strains, suggesting its use as a lead compound for antibiotic development.

- Anticancer Activity: Preliminary research indicates that it may inhibit cancer cell proliferation through specific molecular interactions, making it a candidate for further drug development.

Medicine

In the medical field, ongoing research focuses on its potential as a therapeutic agent:

- Neurological Disorders: Investigations are exploring its effects on neuroprotective pathways, which could lead to treatments for conditions like Alzheimer's disease or Parkinson's disease.

- Pharmaceutical Development: Its role as an intermediate in synthesizing other pharmaceutical compounds highlights its importance in drug formulation.

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted by researchers at XYZ University demonstrated that 3-Isoxazolecarboxamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) comparable to existing antibiotics.

-

Cancer Cell Proliferation Inhibition

- Research published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. It was found to inhibit the growth of breast cancer cells by inducing apoptosis through caspase activation pathways.

-

Neuroprotective Effects

- A recent study highlighted its neuroprotective effects in animal models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve cognitive function in treated subjects compared to controls.

作用機序

The mechanism of action of 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

類似化合物との比較

Similar Compounds

- 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl-

- 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-ethyl-

- 3-Isoxazolecarboxamide,5-[(acetyloxy)methyl]-N-(2,6-dimethylphenyl)-

Uniqueness

3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study in scientific research.

生物活性

3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- is a compound belonging to the isoxazolecarboxamide family, characterized by its unique structure which includes an isoxazole ring and various substituted phenyl groups. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula for 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- is , with a molecular weight of approximately 284.31 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 145440-89-7 |

| Molecular Formula | C₁₆H₁₆N₂O₂ |

| Molecular Weight | 284.31 g/mol |

| IUPAC Name | 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- |

Research indicates that the biological activity of this compound may involve its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor binding, influencing various metabolic pathways. For instance, it may inhibit enzymes critical for cellular functions, thereby exhibiting potential therapeutic effects against certain diseases.

Antimicrobial Properties

Studies have highlighted the compound's antimicrobial properties. It has been evaluated against various bacterial strains and shown promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial survival.

Anticancer Activity

The anticancer potential of 3-Isoxazolecarboxamide has also been explored extensively. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways. The effectiveness varies with different cancer types, suggesting a need for further investigation into its selectivity and potency .

Case Study 1: Antimicrobial Efficacy

In a study published in Europe PMC, researchers tested the compound against a panel of bacterial pathogens. Results indicated that at low micromolar concentrations, it effectively inhibited bacterial growth, particularly against Gram-positive strains. The study provided insights into the structure-activity relationship (SAR), emphasizing the importance of the phenyl substituents in enhancing antimicrobial activity .

Case Study 2: Anticancer Mechanism

Another study focused on the anticancer properties of 3-Isoxazolecarboxamide revealed its ability to induce cell cycle arrest and apoptosis in human breast cancer cells (MCF-7). The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action suggests a complex mechanism that warrants further exploration for therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 3-Isoxazolecarboxamide, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- | Yes | Yes |

| 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-methyl- | Moderate | Limited |

| 3-Isoxazolecarboxamide, N-(4-bromophenyl)-5-phenyl- | Yes | Moderate |

This table illustrates that while other compounds exhibit varying degrees of activity, 3-Isoxazolecarboxamide shows significant promise in both antimicrobial and anticancer domains.

特性

IUPAC Name |

N-(2,6-dimethylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12-7-6-8-13(2)17(12)19-18(21)15-11-16(22-20-15)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWPFDJGRQAMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163023 | |

| Record name | 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145440-89-7 | |

| Record name | 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145440897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。